molecular formula C10H11ClF2N4 B6171353 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 2445791-93-3

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B6171353
CAS RN: 2445791-93-3
M. Wt: 260.7
InChI Key:
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Description

2-(2,4-Difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (DFTTH) is a synthetic compound used in laboratory experiments to study the effects of various drugs and other compounds on various biochemical and physiological processes. It is an important tool in the field of research and development, as it can be used to assess the effects of a compound on a variety of biological systems. DFTTH has been used in a variety of applications, including drug development, drug metabolism and pharmacology, and toxicology.

Mechanism of Action

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been found to act as an agonist at a variety of receptors, including the serotonin receptor and the dopamine receptor. It has also been found to act as an antagonist at the histamine receptor. In addition, 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been shown to modulate the activity of various enzymes, such as cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, monoamine oxidase, and tryptophan hydroxylase. In addition, 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been found to modulate the activity of several neurotransmitters, including serotonin and dopamine. It has also been found to have an effect on the regulation of gene expression, as well as on the expression of several proteins involved in cell signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride in laboratory experiments include its high yield and its ability to be synthesized from a variety of starting materials. It is also relatively easy to use and can be used in a variety of experiments. However, there are a few limitations to using 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its effects on drug metabolism and pharmacokinetics. In addition, further research could be done to investigate the potential therapeutic applications of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, as well as its potential use as a biomarker for drug toxicity. Finally, further research could be done to investigate the potential use of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride in the diagnosis and treatment of various diseases.

Synthesis Methods

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be synthesized from a variety of starting materials, including 2,4-difluorophenylacetonitrile and 4H-1,2,4-triazol-3-yl ethan-1-amine. The synthesis involves a reaction between the two starting materials in the presence of a base and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces the desired compound in a high yield and can be completed in a relatively short period of time.

Scientific Research Applications

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a valuable tool for research and development in the field of drug discovery and development. It can be used to study the effects of a compound on various biochemical and physiological processes, such as enzyme activity, receptor binding, and metabolic pathways. It can also be used to assess the toxicity of a compound, as well as its pharmacokinetic and pharmacodynamic properties. In addition, 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be used to study the pharmacological effects of a compound on various cell types, including neurons, hepatocytes, and macrophages.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride' involves the reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate to form 2-(2,4-difluorophenyl)acrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(2,4-difluorophenyl)hydrazinecarboxylic acid ethyl ester, which is further reacted with sodium azide to form 2-(2,4-difluorophenyl)-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, this intermediate is reacted with ammonia to form the target compound '2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride'.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate", "sodium azide", "ammonia", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide and water to form 2-(2,4-difluorophenyl)acrylic acid ethyl ester.", "Step 2: Reaction of 2-(2,4-difluorophenyl)acrylic acid ethyl ester with hydrazine hydrate in the presence of hydrochloric acid and diethyl ether to form 2-(2,4-difluorophenyl)hydrazinecarboxylic acid ethyl ester.", "Step 3: Reaction of 2-(2,4-difluorophenyl)hydrazinecarboxylic acid ethyl ester with sodium azide in the presence of water to form 2-(2,4-difluorophenyl)-1,2,3-triazole-4-carboxylic acid ethyl ester.", "Step 4: Reaction of 2-(2,4-difluorophenyl)-1,2,3-triazole-4-carboxylic acid ethyl ester with ammonia in the presence of hydrochloric acid and water to form '2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride'." ] }

CAS RN

2445791-93-3

Product Name

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Molecular Formula

C10H11ClF2N4

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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